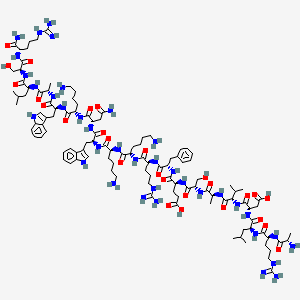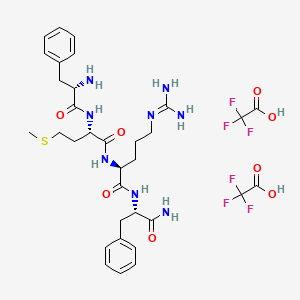
Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl is a synthetic peptide that incorporates a fluorescent methoxycoumarin group and a dinitrophenyl quencher. This compound is primarily used as a fluorogenic substrate in biochemical assays to measure enzyme activity, particularly β-secretase activity, which is relevant in Alzheimer’s disease research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The methoxycoumarin group is introduced at the N-terminus, and the dinitrophenyl group is attached to the lysine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS allow for efficient production. The use of advanced purification techniques ensures high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl undergoes several types of chemical reactions:
Oxidation: The methoxycoumarin group can be oxidized under specific conditions.
Reduction: The dinitrophenyl group can be reduced to amines.
Substitution: The peptide can undergo substitution reactions at various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxycoumarin group can lead to the formation of coumarin derivatives .
Applications De Recherche Scientifique
Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl has several scientific research applications:
Chemistry: Used as a fluorogenic substrate in enzyme assays to study enzyme kinetics and inhibition.
Biology: Helps in studying protein-protein interactions and enzyme activities in biological systems.
Medicine: Relevant in Alzheimer’s disease research for measuring β-secretase activity.
Industry: Utilized in the development of diagnostic assays and therapeutic research
Mécanisme D'action
The compound functions as a fluorogenic substrate for β-secretase. The enzyme cleaves the peptide bond between the methoxycoumarin and dinitrophenyl groups, resulting in an increase in fluorescence. This fluorescence change is used to measure enzyme activity. The molecular targets include β-secretase and other proteases capable of cleaving the specific peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxycoumarin-4-acetyl-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-dinitrophenyl-Lys-Arg-Arg-NH2: Another fluorogenic substrate used for similar purposes.
Mca-SEVNLDAEFRK(Dnp)RR-NH2: A peptide with similar structure and function.
Uniqueness
Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl is unique due to its specific sequence and the combination of methoxycoumarin and dinitrophenyl groups, which provide high sensitivity and specificity in enzyme assays .
Propriétés
Numéro CAS |
310427-95-3 |
|---|---|
Formule moléculaire |
C₇₀H₉₁N₁₅O₂₇ |
Poids moléculaire |
1574.56 |
Séquence |
One Letter Code: Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl |
Synonymes |
Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)





